molecular formula C23H22BrNO3 B2757613 2-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one CAS No. 1024425-06-6

2-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one

Cat. No.: B2757613
CAS No.: 1024425-06-6
M. Wt: 440.337
InChI Key: CZMSCMQQQCPIFB-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a dimethoxyphenyl group, and a trihydroindol-4-one core

Preparation Methods

The synthesis of 2-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one involves multiple steps, typically starting with the preparation of the core indole structure. The synthetic route may include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Introduction of Substituents: The bromophenyl and dimethoxyphenyl groups are introduced through electrophilic aromatic substitution reactions.

    Final Cyclization: The final step involves cyclization to form the trihydroindol-4-one structure, often under basic conditions.

Industrial production methods may involve optimizing these steps for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

2-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the bromophenyl group to a phenyl group.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine, forming new derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to achieve the desired products.

Scientific Research Applications

2-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: It is used in the development of advanced materials, including polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its potential anticancer activity could be attributed to its ability to inhibit specific kinases or disrupt cellular signaling pathways.

Comparison with Similar Compounds

2-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one can be compared with similar compounds such as:

    3-((4-Bromophenyl)thio)-1-(3,4-dimethoxyphenyl)-1-propanone: This compound shares the bromophenyl and dimethoxyphenyl groups but differs in its core structure.

    (4-Bromophenyl)(3,4-dimethoxyphenyl)methanol: This compound has a similar substitution pattern but lacks the indole core.

    1-(4-Bromophenyl)-2-(3,4-dimethoxyphenyl)ethanone: This compound also contains the bromophenyl and dimethoxyphenyl groups but has a simpler ethanone core.

The uniqueness of this compound lies in its trihydroindol-4-one core, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)-6-methyl-6,7-dihydro-5H-indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22BrNO3/c1-14-10-20-18(21(26)11-14)13-19(15-4-6-16(24)7-5-15)25(20)17-8-9-22(27-2)23(12-17)28-3/h4-9,12-14H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMSCMQQQCPIFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=C(N2C3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)Br)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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